cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
CAS No.: 1408076-04-9
Cat. No.: VC2719719
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408076-04-9 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) |
| Standard InChI Key | GBSIQLWXIWQGFC-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1(CC(C1)N)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Properties
Molecular Structure
The structural framework of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester centers around a cyclobutyl ring, which is a four-membered carbocyclic structure. This ring bears two key substituents: a methylcarbamate group (protected with a tert-butyloxycarbonyl or Boc group) at position 1, and an amino group at position 3. The cis configuration means that both these substituent groups are oriented on the same side of the cyclobutyl ring plane.
This stereochemical arrangement significantly influences the compound's three-dimensional structure and consequently its interactions with biological targets. The cyclobutyl ring itself introduces rigidity to the molecule, which can affect binding specificity when interacting with proteins or other biomolecules.
Physical and Chemical Properties
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester possesses several important physical and chemical properties that define its behavior in various systems. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.282 g/mol |
| CAS Number | 1823095-18-6, 1408076-04-9 |
| IUPAC Name | tert-butyl ((1S,3S)-3-amino-1-methylcyclobutyl)carbamate |
| Physical State | Not specified in available research |
| Stereochemistry | cis configuration |
The compound contains several functional groups that contribute to its chemical reactivity:
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The primary amino group (-NH2) at position 3 of the cyclobutyl ring can participate in various reactions, including nucleophilic substitutions, acylations, and condensations with carbonyl compounds.
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The carbamate group (-NHCOO-) links the cyclobutyl ring to the tert-butyl moiety and can undergo hydrolysis under specific conditions.
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The tert-butyl group serves as a protecting group for the carbamate, which can be cleaved under acidic conditions to reveal the free carbamate.
These functional groups collectively determine the reactivity profile of the compound and its potential for further chemical modifications.
Biological Activities and Applications
Buffering Capabilities
One of the most significant biological activities of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is its function as a non-ionic organic buffering agent. Research indicates that it effectively maintains pH levels between 6 and 8.5, a range that encompasses the physiological pH necessary for most biological systems.
This buffering capacity makes the compound particularly valuable in cell culture applications, where maintaining stable pH is critical for cell viability, enzyme function, and experimental reproducibility. The non-ionic nature of its buffering action may offer advantages over traditional ionic buffers in certain experimental contexts, particularly where ion concentrations need to be carefully controlled.
The compound's buffering mechanism likely involves the amino group, which can accept or donate protons depending on the surrounding pH conditions, thereby resisting changes in solution acidity or alkalinity.
Research Findings and Experimental Applications
Cell Culture Applications
The primary research application of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester appears to be in cell culture systems, where its buffering capabilities are particularly valuable. Maintaining appropriate pH is crucial for:
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Ensuring optimal enzyme activity
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Preserving protein structure and function
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Maintaining cell membrane integrity
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Supporting proper cell metabolism
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Enabling accurate experimental results
The compound's effective pH buffering range (6-8.5) encompasses the optimal pH for most mammalian cell cultures (approximately 7.2-7.4), making it suitable for a wide variety of cell-based experimental systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, it is valuable to compare it with structurally related compounds. While specific comparative data is limited in the available research, some general comparisons can be made based on structural similarities and differences.
Similarly, the stereochemical configuration (cis versus trans) would significantly impact the three-dimensional structure and consequently the biological activities of such compounds. The cis configuration in this particular compound places both functional groups on the same face of the cyclobutyl ring, creating a specific spatial arrangement that likely contributes to its observed properties.
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